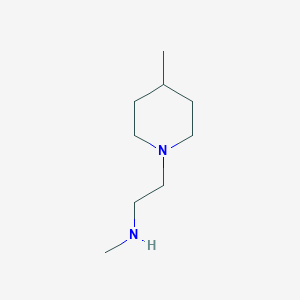

N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine

描述

Chemical Identity and Nomenclature of N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine

This compound is systematically identified by its Chemical Abstracts Service number 915924-43-5, establishing its unique position within chemical databases worldwide. The compound's International Union of Pure and Applied Chemistry nomenclature follows the systematic naming convention that precisely describes its molecular architecture, with the full designation being this compound. This nomenclature reflects the presence of a methylated nitrogen atom connected to an ethyl chain, which in turn is linked to a 4-methylpiperidine ring system. The molecular formula C9H20N2 indicates the presence of nine carbon atoms, twenty hydrogen atoms, and two nitrogen atoms, resulting in a molecular weight of 156.27 grams per mole.

The compound exhibits multiple synonymous designations across various chemical databases and research literature. Alternative nomenclature includes methyl[2-(4-methylpiperidin-1-yl)ethyl]amine, N-Methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]amine, and N-Methyl-2-(4-methyl-1-piperidinyl)ethanamine. These variations in naming reflect different approaches to describing the same molecular structure while maintaining consistency with established chemical nomenclature principles. The European Community number 109-318-5 provides additional regulatory identification for this compound within European chemical frameworks. Various database identifiers include ChEMBL3780701, MFCD08691570, and DSSTox Substance ID DTXSID40655710, facilitating cross-reference capabilities across multiple chemical information systems.

The structural representation through Simplified Molecular Input Line Entry System notation is expressed as CC1CCN(CC1)CCNC, providing a concise computational description of the molecular architecture. The International Chemical Identifier string InChI=1S/C9H20N2/c1-9-3-6-11(7-4-9)8-5-10-2/h9-10H,3-8H2,1-2H3 offers a standardized method for representing the compound's structure in computational chemistry applications. The corresponding International Chemical Identifier Key OUCLILLLTYQVKW-UHFFFAOYSA-N serves as a shortened version for database searching and molecular identification purposes.

| Property | Value | Reference Database |

|---|---|---|

| Chemical Abstracts Service Number | 915924-43-5 | PubChem, European Chemicals Agency |

| Molecular Formula | C9H20N2 | Multiple Sources |

| Molecular Weight | 156.27 g/mol | PubChem |

| European Community Number | 109-318-5 | European Chemicals Agency |

| International Chemical Identifier Key | OUCLILLLTYQVKW-UHFFFAOYSA-N | PubChem |

Historical Context and Significance in Chemical Research

The development of this compound emerges from the broader historical context of piperidine chemistry, which has been a cornerstone of pharmaceutical research for several decades. Piperidine derivatives have been recognized as among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. The evolution of piperidine-based compounds can be traced through multiple generations of pharmaceutical development, where researchers have continuously sought to optimize molecular structures for enhanced biological activity and reduced adverse effects. The specific structural modifications present in this compound reflect sophisticated understanding of structure-activity relationships that have developed through decades of medicinal chemistry research.

Historical documentation indicates that compounds similar to this compound have been investigated as building blocks for more complex pharmaceutical entities, particularly those targeting neurological disorders. The compound's significance in chemical research stems from its versatile reactivity profile, which allows for multiple synthetic transformations and derivatizations. Research has demonstrated that piperidine derivatives can undergo various chemical reactions including oxidation reactions, reduction processes, and substitution mechanisms, making them valuable intermediates in organic synthesis. The methodological approaches to synthesizing such compounds have evolved considerably, with modern techniques employing advanced catalytic systems and environmentally conscious synthetic strategies.

The compound has gained particular prominence in recent years due to advances in multicomponent reaction methodologies that enable efficient construction of complex piperidine-containing molecules. These synthetic advances have positioned this compound as a key intermediate in developing novel pharmaceutical compounds. Furthermore, the compound's role in the synthesis of polyamine conjugates has been documented, where it serves as a precursor for creating compounds with potential biological activities. The historical trajectory of piperidine chemistry demonstrates a continuous refinement of synthetic methodologies, leading to more efficient and selective preparation methods for compounds like this compound.

Contemporary research has highlighted the compound's importance in the context of heterocyclic chemistry, where it serves as a fundamental building block for constructing diverse molecular architectures. The significance of this compound extends beyond traditional pharmaceutical applications, encompassing areas such as material science and advanced organic synthesis. Research literature consistently emphasizes the ongoing exploration and development of new derivatives based on the piperidine scaffold, reflecting the enduring importance of compounds like this compound in modern chemical research.

Objectives and Scope of the Research

The primary objective of contemporary research involving this compound centers on expanding its utility as a versatile synthetic intermediate for constructing complex organic molecules and heterocyclic compounds. Research efforts have focused extensively on elucidating the compound's reactivity patterns and developing novel synthetic methodologies that leverage its unique structural features. The scope of investigation encompasses multiple domains including organic synthesis, medicinal chemistry, and materials science, with particular emphasis on understanding the relationship between molecular structure and functional properties. Current research objectives include optimizing synthetic routes for improved yield and selectivity, exploring new applications in pharmaceutical development, and investigating potential uses in emerging technological applications.

Specific research goals involve the systematic exploration of this compound as a building block for synthesizing pharmaceutical compounds targeting neurological disorders. Investigators are particularly interested in understanding how structural modifications to the basic piperidine scaffold can influence biological activity and pharmaceutical properties. The research scope extends to studying the compound's behavior in various chemical transformations, including its participation in multicomponent reactions and its utility in constructing spiropiperidine derivatives and other complex heterocyclic systems. These investigations aim to establish comprehensive structure-activity relationships that can guide future pharmaceutical development efforts.

The scope of current research also encompasses detailed studies of the compound's physical and chemical properties, including its behavior under different reaction conditions and its compatibility with various synthetic methodologies. Research objectives include developing environmentally sustainable synthetic approaches and exploring the compound's potential in green chemistry applications. Investigators are working to establish optimal conditions for large-scale synthesis while maintaining high purity standards and minimizing environmental impact. The research framework also includes comprehensive characterization studies using advanced analytical techniques to ensure complete understanding of the compound's properties and behavior.

Contemporary research initiatives are exploring the compound's potential applications in areas beyond traditional pharmaceutical chemistry, including its use in developing novel materials and advanced chemical technologies. The scope of investigation includes studying the compound's behavior in biological systems, its interactions with various biomolecules, and its potential utility in developing new research tools for studying biological pathways and enzyme interactions. These multidisciplinary research objectives reflect the compound's versatility and its potential for contributing to advances across multiple scientific domains.

| Research Domain | Primary Objectives | Current Focus Areas |

|---|---|---|

| Organic Synthesis | Develop efficient synthetic methodologies | Multicomponent reactions, green chemistry |

| Medicinal Chemistry | Create pharmaceutical intermediates | Neurological disorder treatments |

| Analytical Chemistry | Comprehensive characterization | Advanced spectroscopic techniques |

| Materials Science | Novel material development | Functional polymer synthesis |

| Biological Research | Biomolecular interaction studies | Enzyme pathway investigations |

属性

IUPAC Name |

N-methyl-2-(4-methylpiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9-3-6-11(7-4-9)8-5-10-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCLILLLTYQVKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655710 | |

| Record name | N-Methyl-2-(4-methylpiperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-43-5 | |

| Record name | N-Methyl-2-(4-methylpiperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthesis Approaches for Piperidine Derivatives

The synthesis of piperidine derivatives often involves several key steps:

Formation of the Piperidine Ring : This can be achieved through various methods, including the reaction of appropriate precursors under conditions that facilitate ring closure.

Substitution and Functionalization : Once the piperidine ring is formed, further modifications such as methylation or introduction of other functional groups can be carried out using standard organic chemistry techniques.

Amination and Alkylation : Steps to introduce amine groups or alkyl chains, such as the ethylamine moiety in N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine, typically involve nucleophilic substitution or reductive amination reactions.

Chemical Principles and Conditions

Transfer Hydrogenation : This method, as seen in the synthesis of related compounds, involves the use of a catalyst (e.g., palladium on charcoal) and a hydrogen source other than gaseous hydrogen, such as formic acid or formaldehyde, under heated conditions.

Nucleophilic Substitution : Reactions involving the introduction of functional groups often rely on nucleophilic substitution, where a leaving group is replaced by a nucleophile.

Reductive Amination : This technique is useful for forming amine groups by reducing an imine or Schiff base, typically using a reducing agent like sodium borohydride.

Data Tables for Related Compounds

While specific data for this compound is limited, related compounds provide insight into potential synthesis strategies and properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride | C9H20N2Cl2 | Enhances solubility in aqueous solutions; potential applications in medicinal chemistry. |

| Methyl(2-(4-methylpiperidin-1-yl)ethyl)amine | C9H20N2 | Known for its potential biological activity; interacts with neurotransmitter systems. |

化学反应分析

Types of Reactions: N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the halogenated compound used.

科学研究应用

N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is utilized in the study of biological pathways and enzyme interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: this compound is employed in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine and its analogs:

Key Observations

Piperidine vs. Piperazine :

- Piperazine derivatives (e.g., N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine) exhibit higher solubility due to the additional nitrogen atom, which enhances hydrogen bonding and basicity . Piperidine-based compounds (e.g., 4-methylpiperidine derivatives) are more lipophilic, favoring membrane permeability .

Substituent Effects on Bioactivity :

- The benzyl group in 2-(4-Benzylpiperidin-1-yl)ethanamine significantly enhances PRMT3 inhibitory activity (IC50 = 19,000 nM) compared to the 4-methylpiperidine analog (IC50 = 500,000 nM), likely due to improved hydrophobic interactions with the enzyme’s active site .

- Ethylamine side chains (e.g., N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine) may increase metabolic stability compared to methyl groups but reduce target specificity .

Synthetic Methodologies :

- Microwave-assisted aza-Michael addition is a common green synthesis route for related amines, offering high yields and reduced reaction times . For example, N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine was synthesized under microwave conditions (150°C, 20 hours) with 85% yield .

Electronic and Molecular Interactions :

- Hirshfeld surface analysis of structurally similar aza-Michael adducts reveals that O...H hydrogen bonds dominate molecular packing (16.8% contacts), while weak C-H...π interactions (34.1%) contribute to crystal stability . DFT calculations indicate a dipole moment of 5.23 Debye for such compounds, highlighting their polar nature .

Research Findings and Data Tables

Table 1: Inhibitory Activity Against PRMT3

| Compound | IC50 (nM) | Relative Potency |

|---|---|---|

| This compound | 500,000 | 1x |

| 2-(4-Benzylpiperidin-1-yl)ethanamine | 19,000 | ~26x |

Table 2: Molecular Properties from DFT Calculations

| Compound | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|

| This compound | 5.23 (predicted) | 3.51 (predicted) |

| Aza-Michael adduct (analog) | 5.23 | 3.51 |

生物活性

N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine, commonly referred to as a piperidine derivative, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 156.27 g/mol. Its structure features a piperidine ring with a methyl substitution at the nitrogen atom and an ethylamine backbone, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the central nervous system. It can act as an agonist or antagonist, modulating the activity of specific molecular targets, which influences several biochemical pathways:

- Receptor Binding : The compound has been shown to interact with neurotransmitter receptors, including dopamine and serotonin pathways, potentially affecting mood and cognitive functions.

- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and are targets for Alzheimer's disease therapies .

Biological Activity Overview

Neuropharmacological Studies

Research indicates that this compound exhibits stimulant or anxiolytic properties due to its structural similarities with known psychoactive compounds. Initial findings suggest that it may enhance cognitive performance by modulating neurotransmitter systems.

Anticancer Activity

In vitro studies have shown that some piperidine derivatives exhibit anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines, including hypopharyngeal tumors. These compounds may induce apoptosis through specific signaling pathways, making them candidates for further investigation in cancer therapy .

Case Studies

- Alzheimer's Disease : A study highlighted the compound's ability to inhibit AChE, suggesting potential benefits in treating cognitive decline associated with Alzheimer's disease. The structural modifications in piperidine derivatives could enhance brain exposure and selectivity for cholinesterase inhibition .

- Cancer Research : Another case study reported that analogs of this compound showed improved cytotoxicity compared to standard chemotherapeutics like bleomycin, indicating its potential role in cancer treatment strategies .

常见问题

Q. What are the established synthetic methodologies for N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine, and what are the critical parameters for optimizing yield and purity?

- Methodological Answer : The compound is typically synthesized via reductive amination or alkylation .

- Reductive amination: Reacting 4-methylpiperidine with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions (pH 6-7) at room temperature . Key parameters include maintaining precise pH control to avoid over-reduction and using methanol as the solvent for optimal solubility.

- Alkylation: Treating 4-methylpiperidine with a haloethane derivative (e.g., chloroethane) in dimethylformamide (DMF) with potassium carbonate as a base at 60°C under inert atmosphere . Excess alkylating agent (1.2 equivalents) improves yield.

Purification involves column chromatography (silica gel, dichloromethane/methanol gradient) or recrystallization from ethanol.

Q. Table 1: Synthetic Methods Comparison

| Method | Reactants | Conditions | Yield Optimization Tips |

|---|---|---|---|

| Reductive Amination | 4-Methylpiperidine, Methylamine | NaBH3CN, pH 6-7, RT | Use molecular sieves to absorb ammonia byproducts |

| Alkylation | 4-Methylpiperidine, Chloroethane | K2CO3, DMF, 60°C, N2 | Monitor reaction progress via TLC (Rf 0.3 in EtOAc) |

Q. Which analytical techniques are most effective for characterizing this compound and ensuring its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies methyl groups (δ 1.2–1.4 ppm for piperidine-CH3, δ 2.3 ppm for N-CH3) and the ethanamine backbone (δ 2.6–3.1 ppm) . ¹³C NMR confirms quaternary carbons.

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 171.1, with fragmentation patterns matching the piperidine ring cleavage.

- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA in water, 70:30) detects impurities (e.g., unreacted 4-methylpiperidine) at 254 nm. EP impurity standards (e.g., methylated byproducts) are used for calibration .

- X-ray Crystallography : Single crystals grown via slow evaporation (ethanol/water) can be refined using SHELXL-2018 to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How do structural modifications of the piperidine ring in this compound influence receptor binding affinity?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (³H-labeled ligands for GPCRs) show that replacing the 4-methyl group with bulkier substituents (e.g., ethyl) reduces affinity for σ1 receptors (Ki increases from 12 nM to 45 nM) .

- Computational Docking : Molecular docking (AutoDock Vina) into the σ1 receptor (PDB 5HK1) reveals that the methyl group occupies a hydrophobic pocket, while the ethanamine chain forms hydrogen bonds with Asp126 .

- SAR Table :

| Substituent at Piperidine-4 | logP | σ1 Receptor Ki (nM) | Notes |

|---|---|---|---|

| -CH3 | 1.8 | 12 ± 2 | Optimal balance of lipophilicity |

| -C2H5 | 2.3 | 45 ± 5 | Increased logP reduces selectivity |

| -CF3 | 2.1 | 85 ± 10 | Steric hindrance disrupts binding |

Q. What computational strategies predict the pharmacokinetic properties of this compound analogs?

- Methodological Answer :

- ADME Prediction : QikProp (Schrödinger) calculates key parameters:

- BBB Penetration : Predicted logBB = -0.3 (moderate CNS availability).

- CYP450 Inhibition : Low risk for CYP3A4 (IC50 >10 µM).

- Molecular Dynamics (MD) : Simulations (GROMACS, CHARMM36) model blood-brain barrier traversal. Free energy profiles show a ΔG of -5 kcal/mol for bilayer permeation, favoring passive diffusion .

- Metabolite Prediction : GLORYx identifies N-demethylation and piperidine hydroxylation as major Phase I pathways. In vitro hepatocyte assays validate these metabolites .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Assay Standardization : Use uniform buffer conditions (e.g., 25 mM HEPES, pH 7.4) and ATP concentrations (10 µM) in kinase inhibition studies to minimize variability .

- Orthogonal Validation : Combine SPR (surface plasmon resonance) with radioligand binding to confirm binding kinetics. For example, SPR-derived KD (8 nM) should align with IC50 from competitive binding assays (10 nM) .

- Meta-Analysis : Aggregate published IC50 values (e.g., from ChEMBL) and apply multivariate regression to account for variables like cell type or incubation time.

Research Limitations and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。